Alpha, beta-methylene adenosine 5'-triphosphate is a significant analog of adenosine triphosphate, where a methylene group replaces the oxygen in the phosphodiester bridge between the alpha and beta phosphate groups. This structural modification enhances its stability against hydrolysis by nucleotide phosphohydrolases, making it a valuable tool in biochemical research. The compound is primarily classified under nucleotide analogs and is utilized in studies related to purinergic signaling pathways.
The synthesis of alpha, beta-methylene adenosine 5'-triphosphate involves several steps, typically starting from adenosine 5'-triphosphate precursors. One effective method employs the oxathiaphospholane (OTP) approach, which allows for the introduction of thio modifications alongside the methylene substitution. The process generally includes:
The purity and structure of synthesized compounds are confirmed using analytical techniques such as:
The molecular formula for alpha, beta-methylene adenosine 5'-triphosphate is with a molecular weight of approximately 505.21 g/mol . The compound features a unique methylene bridge that enhances its resistance to hydrolysis compared to standard adenosine triphosphate.
Alpha, beta-methylene adenosine 5'-triphosphate participates in various biochemical reactions:
The presence of the methylene group significantly alters the reactivity profile of this analog, making it resistant to hydrolytic degradation while still allowing for participation in enzymatic reactions.
Alpha, beta-methylene adenosine 5'-triphosphate functions primarily as a selective agonist for purinergic receptors, particularly P2X1 and P2X3 subtypes. Its mechanism involves:
Studies have demonstrated that alpha, beta-methylene adenosine 5'-triphosphate exhibits a higher potency than traditional adenosine triphosphate due to its increased stability and selective receptor activity .
Alpha, beta-methylene adenosine 5'-triphosphate is widely used in research related to:
Alpha,beta-methylene adenosine triphosphate (α,β-meATP) exhibits differential binding affinity across P2X receptor subtypes due to specific structural features within the orthosteric ATP-binding pocket. The binding site is located at the interface between adjacent subunits of the trimeric receptor complex, where α,β-meATP engages residues from both the "upper body" domain of one subunit and the "lower body" and "dorsal fin" domains of the adjacent subunit [4]. This interfacial binding mechanism explains the subtype-specific recognition patterns observed for α,β-meATP.
Key residues governing α,β-meATP selectivity include:
The desensitization profile of the receptor significantly influences functional responses to α,β-meATP. Receptors with rapid desensitization kinetics (P2X1, P2X3; complete desensitization <1 second) exhibit higher sensitivity to α,β-meATP (EC₅₀ values 0.3-0.8 μM), while receptors with slow desensitization (P2X2, P2X4, P2X7; >20 seconds) demonstrate markedly lower sensitivity (EC₅₀ >300 μM) [7]. This differential sensitivity is clinically exploited for selective pharmacological targeting of P2X1/P2X3-containing receptors involved in nociception and smooth muscle contraction.
Table 1: Structural Determinants of α,β-meATP Sensitivity in Major P2X Receptor Subtypes
| Receptor Subtype | Key Binding Residues | α,β-meATP EC₅₀ (μM) | Desensitization Kinetics |
|---|---|---|---|
| P2X1 | K70, K72, K193, K316 | 0.3 | Fast (<1 s) |
| P2X2 | K69, K71, K192, K315 | >300 | Slow (>20 s) |
| P2X3 | K63, K65, K186, K308 | 0.8 | Fast (<1 s) |
| P2X4 | K70, K72, K193, K316 | >300 | Slow (>20 s) |
| P2X7 | K64, K66, K187, K311 | >300 | Slow (>20 s) |
Alpha,beta-methylene adenosine triphosphate significantly influences extracellular ATP concentrations through complex interactions with the ecto-enzymatic network responsible for nucleotide hydrolysis and interconversion. This analog exhibits differential inhibitory effects on the major ecto-nucleotidase families: ecto-nucleoside triphosphate diphosphohydrolases (eNTPDases) and ecto-nucleotide pyrophosphatases/phosphodiesterases (eNPPs) [5].
The hydrolysis resistance of α,β-meATP stems from the methylene substitution replacing the oxygen atom bridging the α- and β-phosphate groups, rendering it resistant to phosphodiester cleavage. This property enables α,β-meATP to function as a competitive inhibitor of extracellular ATP degradation, particularly against eNPP family enzymes. In cellular models expressing eNPPs (e.g., C6 glioma cells), α,β-meATP reduces ATP clearance by 45-60% at physiologically relevant concentrations (10-100 μM) [5]. However, in cells predominantly expressing eNTPDases (e.g., PC12 pheochromocytoma cells), the inhibitory effect is significantly weaker (15-25% reduction in ATP clearance), indicating enzyme-specific inhibition profiles [5].
The kinetic parameters of α,β-meATP hydrolysis differ substantially across enzyme families:
This differential metabolism creates a biphasic effect on extracellular purine dynamics: initial inhibition of ATP degradation followed by accumulation of slowly hydrolyzed metabolites that exhibit distinct receptor interactions.
The competitive inhibition kinetics of α,β-meATP against ecto-nucleotidases involves distinct mechanisms for eNTPDases versus eNPPs. eNTPDase family enzymes (especially eNTPDase1/CD39) are minimally inhibited by α,β-meATP (IC₅₀ >500 μM), while eNPP family members exhibit significant sensitivity (IC₅₀ 50-150 μM) [5]. This differential inhibition arises from fundamental differences in enzymatic architecture and catalytic mechanism.
The molecular basis for this selectivity involves:
In human 1321N1 astrocytoma cells expressing both enzyme families, α,β-meATP (100 μM) reduces extracellular ATP hydrolysis by approximately 40% [5]. This inhibition significantly prolongs the half-life of extracellular ATP from approximately 2 minutes to over 5 minutes in physiological contexts, thereby amplifying and extending purinergic signaling. The functional consequence is particularly evident in cell systems where ATP acts as an autocrine/paracrine signal. For example, in human keratinocytes, α,β-meATP potentiates ATP-induced IL-6 production by 60-75% through inhibition of ATP degradation [8].
Table 2: Inhibitory Effects of α,β-meATP on Major Ecto-Nucleotidase Families
| Ecto-Enzyme Family | Example Enzymes | Primary Catalytic Activity | α,β-meATP Inhibition (IC₅₀) | Mechanistic Basis |
|---|---|---|---|---|
| eNTPDases | CD39/NTPDase1 | ATP→ADP→AMP | >500 μM (weak) | Steric hindrance of methylene group in catalytic pocket |
| eNPPs | PC-1/NPP1 | ATP→AMP + PPi | 50-150 μM (moderate) | Enhanced binding affinity despite hydrolysis resistance |
| Alkaline Phosphatases | Tissue-nonspecific AP | Nucleotide monophosphate hydrolysis | >1000 μM (minimal) | Lack of specific interaction with triphosphate chain |
| Ecto-5'-Nucleotidase | CD73 | AMP→Adenosine | Not applicable (no substrate recognition) | Inability to bind α,β-meADP/AMP analogs |
Alpha,beta-methylene adenosine triphosphate serves as a phosphate donor substrate for ecto-nucleotide diphosphokinases (eNDPKs), enabling ATP synthesis through transphosphorylation reactions. This unexpected metabolic role occurs despite the analog's resistance to hydrolysis by conventional ecto-nucleotidases. The catalytic mechanism involves:
Enzyme phosphorylation: eNDPKs utilize α,β-meATP to phosphorylate a catalytic histidine residue:α,β-meATP + E → α,β-meADP + E~P [6]
Phosphate transfer: The phosphorylated enzyme transfers phosphate to ambient ADP:E~P + ADP → E + α,β-meATP [6] [5]
This reaction cascade demonstrates catalytic promiscuity as eNDPKs efficiently utilize the methylene analog despite its altered geometry. Kinetic analyses reveal that α,β-meATP exhibits approximately 65% of the catalytic efficiency (kcat/Km) of native ATP as a phosphate donor for eNDPKs [5]. This property enables α,β-meATP to paradoxically increase extracellular ATP concentrations in the presence of physiological ADP concentrations.
In cellular models, including human 1321N1 astrocytes and rat C6 glioma cells, α,β-meATP (100 μM) increases extracellular ATP by 2.5-3.5 fold when exogenous ADP (50-100 μM) is present [5]. This occurs through:
The functional implications of this metabolic conversion are significant in pathophysiological contexts. For example, at sites of tissue injury or inflammation where ADP concentrations are elevated, α,β-meATP administration can unexpectedly amplify ATP-mediated signaling through both direct receptor activation and eNDPK-driven ATP regeneration. This creates a positive feedback loop in purinergic signaling that extends beyond the analog's inherent receptor agonist properties. The discovery that α,β-meATP can serve as a phosphate donor for eNDPKs necessitates reinterpretation of numerous studies where this analog was presumed to be exclusively hydrolysis-resistant.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6